3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O3/c1-16-6-5-7-18(12-16)14-32-15-29-24-20(26(32)35)13-30-33(24)11-10-28-25(34)22-17(2)36-31-23(22)19-8-3-4-9-21(19)27/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPNMXKZVPUPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a chlorophenyl group, a methylisoxazole moiety, and a pyrazolopyrimidine structure. Its intricate design suggests potential interactions with various biological targets.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Research indicates that derivatives similar to this compound can significantly suppress COX-1 and COX-2 activities, leading to reduced production of prostaglandin E2 (PGE2), a key mediator in inflammation .
- Signal Transduction Modulation : The compound may also influence phosphoinositide 3-kinase (PI3K) pathways. PI3K is involved in various cellular processes including growth, survival, and metabolism. By modulating this pathway, the compound could affect cell proliferation and migration .
Anti-inflammatory Effects
Research has demonstrated that compounds within this chemical class exhibit notable anti-inflammatory properties. For example:
- In vitro Studies : Various derivatives have been tested for their ability to inhibit COX enzymes. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX-1 and COX-2 were reported as follows:
Case Studies
- Experimental Models : In animal models such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, compounds structurally related to the target molecule demonstrated significant reductions in inflammation markers such as inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions .
- Comparative Analysis : In comparative studies against established anti-inflammatory drugs like indomethacin and celecoxib, certain derivatives exhibited comparable or superior efficacy in reducing inflammatory responses.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is critical for future therapeutic applications. Preliminary studies suggest that while the compound exhibits potent biological activity, further investigation into its safety and side effects is warranted.
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous heterocyclic derivatives, particularly those with pyrimidine, isoxazole, or pyrazole cores. Below is a comparative analysis based on structural motifs, computational predictions, and inferred bioactivity:
Table 1: Structural and Functional Comparison with Analogous Compounds
† Estimated using fragment-based methods (e.g., Crippen’s method ).
Key Comparative Insights:
Core Heterocycles: The target compound’s pyrazolo-pyrimidinone core distinguishes it from simpler pyrimidine derivatives (e.g., ), offering dual hydrogen-bonding sites (N-H and carbonyl) for target engagement. Isoxazole moieties (shared with ) confer metabolic resistance compared to oxadiazoles or thiophenes, which are prone to oxidative degradation .
The ethyl linker may reduce steric hindrance compared to bulkier linkers in analogs like , facilitating deeper binding-pocket penetration .
Computational Predictions: Docking Studies: AutoDock4 simulations suggest the pyrazolo-pyrimidinone core interacts with ATP-binding pockets (e.g., in kinases) via π-π stacking and hydrogen bonding, similar to pyrimidine-based inhibitors . Electronic Properties: Multiwfn analysis predicts strong electron-withdrawing effects from the 2-chlorophenyl group, polarizing the isoxazole ring for nucleophilic interactions .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, including heterocyclic ring formation (pyrazolo[3,4-d]pyrimidinone and isoxazole) and coupling strategies. Key steps include:
- Ring closure : Use of cyclocondensation reactions with reagents like hydrazine derivatives for pyrazole formation .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCl/HOBt) to link the isoxazole and pyrazolo-pyrimidinone moieties .
- Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry may enhance reproducibility and scalability .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : Use - and -NMR to confirm substituent positions, particularly distinguishing between regioisomers in the pyrazolo-pyrimidinone core .
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring accurate determination of bond angles and torsion strains . ORTEP-3 can visualize thermal ellipsoids to assess steric hindrance in the 2-chlorophenyl group .
Q. How does the compound’s solubility impact in vitro assays?
- Solubility in DMSO or aqueous buffers (e.g., PBS) must be quantified via HPLC-UV or nephelometry. If solubility is poor (<10 µM), consider:
- Co-solvents : Cyclodextrin-based formulations to enhance bioavailability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) on the carboxamide moiety .
Advanced Research Questions
Q. How can computational modeling predict target engagement and selectivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., c-Met), leveraging the pyrazolo-pyrimidinone scaffold’s ATP-binding affinity .
- MD simulations : Simulate binding pocket dynamics to assess stability of the 3-methylbenzyl group in hydrophobic regions .
- Contradiction resolution : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvation effects using QM/MM hybrid methods .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Metabolic stability : Perform microsomal assays (human/rodent) to identify metabolic hotspots (e.g., oxidation of the isoxazole methyl group) .
- PK/PD modeling : Integrate plasma concentration-time profiles with tissue distribution data to optimize dosing regimens .
- Off-target screening : Use kinome-wide profiling (e.g., DiscoverX) to rule out non-specific kinase inhibition .
Q. How can structural analogs address SAR contradictions in reported bioactivity data?
- Analog synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents to modulate target affinity .
- Data normalization : Re-test compounds under standardized assay conditions (e.g., ATP concentration, incubation time) to minimize inter-lab variability .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Validate target dependency by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .
- Phosphoproteomics : Use SILAC labeling to map downstream signaling effects, particularly on pathways like PI3K/AKT or MAPK .
- Resistance studies : Generate drug-resistant cell lines via prolonged exposure to identify compensatory mutations .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
